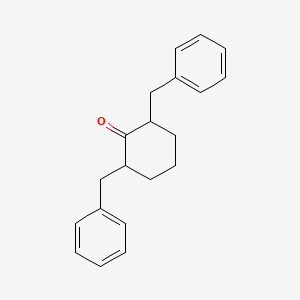

2,6-Dibenzylcyclohexanone

Description

Structure

3D Structure

Properties

CAS No. |

36040-03-6 |

|---|---|

Molecular Formula |

C20H22O |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

2,6-dibenzylcyclohexan-1-one |

InChI |

InChI=1S/C20H22O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2 |

InChI Key |

BCGXZKQRZAYEKC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C(C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,6-Dibenzylcyclohexanone and its Precursor

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2,6-dibenzylcyclohexanone, a saturated alicyclic ketone, and its direct precursor, 2,6-dibenzylidenecyclohexanone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Distinguishing Between this compound and 2,6-Dibenzylidenecyclohexanone

It is crucial to differentiate between two closely related compounds that are often a source of confusion:

-

This compound (CAS RN: 36040-03-6): A saturated ketone where two benzyl groups are attached to the 2 and 6 positions of the cyclohexanone ring.

-

2,6-Dibenzylidenecyclohexanone (CAS RN: 897-78-9): An α,β-unsaturated ketone characterized by two benzylidene groups attached to the 2 and 6 positions of the cyclohexanone ring. This compound serves as a key intermediate in the synthesis of this compound.

This guide will first detail the synthesis and properties of the unsaturated precursor, 2,6-dibenzylidenecyclohexanone, followed by a comprehensive section on the synthesis and properties of the saturated target molecule, this compound.

2,6-Dibenzylidenecyclohexanone: The Unsaturated Precursor

2,6-Dibenzylidenecyclohexanone is a well-characterized compound, often synthesized via a Claisen-Schmidt condensation. Its derivatives have garnered significant interest in medicinal chemistry.

Synthesis of 2,6-Dibenzylidenecyclohexanone

The most common and efficient method for the synthesis of 2,6-dibenzylidenecyclohexanone is the Claisen-Schmidt condensation, which is a base-catalyzed aldol condensation between an aldehyde (benzaldehyde) and a ketone (cyclohexanone).

Reaction Scheme:

Caption: Synthesis of 2,6-Dibenzylidenecyclohexanone via Claisen-Schmidt Condensation.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is based on established literature procedures.[1]

-

Materials:

-

Cyclohexanone

-

Benzaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Hydrochloric acid (HCl), dilute solution

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 equivalent) and benzaldehyde (2.0 equivalents) in ethanol.

-

While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (2.2 equivalents).

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours, often indicated by the formation of a precipitate.

-

Upon completion, neutralize the reaction mixture by the careful addition of dilute hydrochloric acid.

-

Filter the resulting solid product and wash it with cold water and a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/ethyl acetate mixture, to yield a yellow crystalline solid.

-

Physicochemical and Spectroscopic Properties of 2,6-Dibenzylidenecyclohexanone

The following tables summarize the key physical and spectral data for 2,6-dibenzylidenecyclohexanone.

Table 1: Physicochemical Properties of 2,6-Dibenzylidenecyclohexanone

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₈O | [2] |

| Molecular Weight | 274.36 g/mol | [2] |

| Appearance | Yellow to orange crystalline powder | [2] |

| Melting Point | 118-119 °C | [2] |

| Boiling Point | 469.3 °C at 760 mmHg | N/A |

| Density | 1.15 g/cm³ | N/A |

| Solubility | Soluble in organic solvents like ether, chloroform, and benzene; insoluble in water. | [3] |

Table 2: Spectroscopic Data for 2,6-Dibenzylidenecyclohexanone

| Spectrum | Key Peaks/Shifts (δ in ppm, ν in cm⁻¹) | Reference(s) |

| ¹H NMR | δ 7.79 (s, 2H, vinyl H), 7.42 (d, 4H, Ar-H), 7.27 (d, 4H, Ar-H), 2.94 (m, 4H, allylic CH₂), 1.80 (m, 2H, CH₂) | [4] |

| ¹³C NMR | δ 190.4 (C=O), 136.9 (vinyl C), 135.5 (Ar-C), 130.6 (Ar-CH), 128.8 (Ar-CH), 28.5 (allylic CH₂), 23.0 (CH₂) | [4] |

| IR (KBr) | ν 1666 (C=O stretch, conjugated), 1606 (C=C stretch), 1575 (Aromatic C=C stretch) | [4] |

| Mass Spec (m/z) | 274 (M⁺) | [5] |

Biological Activities and Applications in Drug Development

Derivatives of 2,6-bis(benzylidene)cyclohexanone have shown a range of biological activities, making them interesting scaffolds for drug discovery.

-

Anticancer Activity: Numerous studies have reported the cytotoxic effects of asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives against various cancer cell lines, including breast cancer (MDA-MB-231, MCF-7) and neuroblastoma (SK-N-MC).[6]

-

Anti-inflammatory Properties: These compounds have also been investigated for their anti-inflammatory potential, with some derivatives showing strong inhibition of PGE2 and 5-LOX.[4]

-

Other Activities: The α,β-unsaturated ketone moiety makes these compounds versatile precursors for the synthesis of various heterocyclic compounds with potential biological activities.[1]

This compound: The Saturated Target Compound

This compound is the saturated analog of the aforementioned precursor. Its synthesis typically involves the reduction of the double bonds in 2,6-dibenzylidenecyclohexanone.

Synthesis of this compound

The primary route to this compound is the reduction of 2,6-dibenzylidenecyclohexanone. This can be achieved through catalytic hydrogenation or with chemical reducing agents.

Reaction Scheme:

Caption: Synthesis of this compound via Reduction.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a generalized procedure based on standard organic chemistry techniques for the reduction of α,β-unsaturated ketones.

-

Materials:

-

2,6-Dibenzylidenecyclohexanone

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

-

Procedure:

-

Dissolve 2,6-dibenzylidenecyclohexanone in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Secure the flask to the hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and begin vigorous stirring.

-

Monitor the reaction progress by observing the uptake of hydrogen and by TLC analysis.

-

Once the reaction is complete (no more hydrogen uptake and disappearance of starting material on TLC), carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

-

Experimental Protocol: Sodium Borohydride Reduction

This protocol is a generalized procedure for the reduction of the carbon-carbon double bonds of an α,β-unsaturated ketone. It's important to note that sodium borohydride can also reduce the ketone to an alcohol, so careful control of reaction conditions is necessary. For selective reduction of the double bonds, other reagents might be more suitable, but NaBH₄ can be used under specific conditions, often in the presence of a catalyst like a nickel salt. A more direct approach would be the 1,4-addition (Michael addition) of a hydride, which is not the primary reactivity of NaBH₄. Catalytic hydrogenation is generally the more reliable method for this transformation.

Physicochemical and Spectroscopic Properties of this compound

The following tables summarize the key physical and predicted spectral data for this compound.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₂O | [7] |

| Molecular Weight | 278.39 g/mol | [7] |

| Appearance | Solid (predicted) | N/A |

| Boiling Point | 420.1 °C at 760 mmHg | [7] |

| Density | 1.072 g/cm³ | [7] |

| Flash Point | 182.3 °C | [7] |

Table 4: Predicted Spectroscopic Data for this compound

Note: The following are predicted values based on standard chemical shift correlations and may vary from experimental data.

| Spectrum | Predicted Key Peaks/Shifts (δ in ppm, ν in cm⁻¹) |

| ¹H NMR | δ 7.30-7.10 (m, 10H, Ar-H), 3.10-2.80 (m, 4H, benzylic CH₂), 2.50-2.20 (m, 2H, CH adjacent to C=O), 2.00-1.60 (m, 6H, cyclohexyl CH₂) |

| ¹³C NMR | δ 212 (C=O), 140 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 126 (Ar-CH), 50 (CH adjacent to C=O), 38 (benzylic CH₂), 30 (cyclohexyl CH₂), 25 (cyclohexyl CH₂) |

| IR (KBr) | ν ~1710 (C=O stretch, saturated ketone), ~3030 (Aromatic C-H stretch), ~2930, 2860 (Aliphatic C-H stretch) |

| Mass Spec (m/z) | 278 (M⁺), 187 (M - benzyl), 91 (benzyl) |

Stereochemistry of this compound

The reduction of 2,6-dibenzylidenecyclohexanone can lead to the formation of both cis and trans isomers of this compound. The stereochemical outcome is dependent on the reaction conditions and the catalyst used. The cis and trans isomers can be distinguished by their physical properties and spectroscopic data, particularly by ¹H NMR spectroscopy.

Biological Activities and Applications in Drug Development

The biological activities of this compound are not as extensively studied as its unsaturated precursor. However, the cyclohexanone core is a common motif in various biologically active molecules. Further research into the pharmacological profile of this compound and its derivatives could reveal potential applications in drug discovery.

Summary and Outlook

This technical guide has provided a detailed overview of the synthesis and properties of 2,6-dibenzylidenecyclohexanone and its saturated derivative, this compound. The Claisen-Schmidt condensation provides a straightforward route to the unsaturated precursor, which is a valuable starting material for the synthesis of the saturated target compound via reduction.

While the properties and applications of 2,6-dibenzylidenecyclohexanone derivatives are well-documented, particularly in the context of anticancer and anti-inflammatory research, the saturated analog, this compound, remains a less explored molecule. The experimental protocols and predicted spectral data provided in this guide offer a solid foundation for researchers interested in the synthesis and further investigation of this compound and its potential applications in medicinal chemistry and materials science. Future work should focus on the detailed experimental characterization of this compound and the exploration of its pharmacological profile.

References

- 1. dspace.kuet.ac.bd [dspace.kuet.ac.bd]

- 2. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. 2,6-Dibenzylidenecyclohexanone | C20H18O | CID 1550330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

"physical and chemical properties of 2,6-Dibenzylcyclohexanone"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dibenzylcyclohexanone. Due to the limited availability of published data for this specific saturated ketone, this document also presents detailed experimental protocols and biological activity information for the closely related and extensively studied α,β-unsaturated analogue, 2,6-Dibenzylidenecyclohexanone, to serve as a valuable reference for researchers. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Physical and Chemical Properties of this compound

While comprehensive experimental data for this compound is not widely available in the public domain, a summary of its known physical and chemical properties is presented in Table 1. This information is primarily based on computational predictions and data from chemical suppliers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O | LookChem[1] |

| Molecular Weight | 278.39 g/mol | LookChem[1] |

| Density | 1.072 g/cm³ | LookChem[1] |

| Boiling Point | 420.1 °C at 760 mmHg | LookChem[1] |

| Flash Point | 182.3 °C | LookChem[1] |

| Vapor Pressure | 2.88E-07 mmHg at 25°C | LookChem[1] |

| LogP | 4.457 | LookChem[1] |

| Hydrogen Bond Donor Count | 0 | LookChem[1] |

| Hydrogen Bond Acceptor Count | 1 | LookChem[1] |

| Rotatable Bond Count | 4 | LookChem[1] |

| Exact Mass | 278.167065 g/mol | LookChem[1] |

| CAS Number | 36040-03-6 | LookChem[1] |

Synthesis of this compound

A reported synthesis of this compound involves the reaction of cyclohexanone with benzyl alcohol.[1] The logical workflow for this synthesis is depicted in the following diagram.

Caption: Synthesis of this compound.

Experimental Protocols: A Reference from 2,6-Dibenzylidenecyclohexanone

Detailed experimental protocols for the synthesis and characterization of this compound are scarce. However, extensive literature exists for its unsaturated analog, 2,6-Dibenzylidenecyclohexanone. The following protocols for the synthesis and characterization of this related compound are provided as a methodological reference.

Synthesis of 2,6-Dibenzylidenecyclohexanone via Claisen-Schmidt Condensation

The most common method for the synthesis of 2,6-Dibenzylidenecyclohexanone is the Claisen-Schmidt condensation of cyclohexanone with two equivalents of benzaldehyde in the presence of a base, typically sodium hydroxide.

Experimental Workflow:

References

An In-depth Technical Guide to 2,6-Dibenzylcyclohexanone (CAS Number: 36040-03-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dibenzylcyclohexanone, a saturated disubstituted cyclohexanone derivative. Due to a notable scarcity of published experimental data for this specific molecule, this guide also draws comparisons with its unsaturated analog, 2,6-dibenzylidenecyclohexanone, to provide a broader context. The guide covers physicochemical properties, detailed experimental protocols for synthesis, and a discussion of potential biological activities based on related compounds. All quantitative data is presented in structured tables, and a key synthesis workflow is visualized using the DOT language. This document aims to be a valuable resource for researchers interested in the synthesis and potential applications of substituted cyclohexanones.

Introduction

This compound, with the CAS number 36040-03-6, is a disubstituted aliphatic cyclic ketone. Its structure features a central cyclohexanone ring with two benzyl groups attached to the alpha carbons. The stereochemistry of these benzyl groups, being either cis or trans, significantly influences the molecule's three-dimensional conformation and, potentially, its biological activity. While its unsaturated counterpart, 2,6-dibenzylidenecyclohexanone, is well-documented, this compound remains a less-explored molecule in scientific literature. This guide aims to consolidate the available information on this compound and highlight areas for future research.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available predicted and some experimental physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O | LookChem[1] |

| Molecular Weight | 278.39 g/mol | LookChem[1] |

| CAS Number | 36040-03-6 | LookChem[1] |

| Appearance | Colorless crystalline solid (cis-isomer) | Culver, J. P., et al. (2009)[2] |

| Boiling Point | 420.1 °C at 760 mmHg (Predicted) | LookChem[1] |

| Flash Point | 182.3 °C (Predicted) | LookChem[1] |

| Density | 1.072 g/cm³ (Predicted) | LookChem[1] |

| LogP | 4.457 (Predicted) | LookChem[1] |

| Hydrogen Bond Donor Count | 0 | LookChem[1] |

| Hydrogen Bond Acceptor Count | 1 | LookChem[1] |

| Rotatable Bond Count | 4 | LookChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the catalytic hydrogenation of its unsaturated precursor, 2,6-dibenzylidenecyclohexanone. A detailed experimental protocol for the synthesis of the cis-isomer is provided below.

Synthesis of cis-2,6-Dibenzylcyclohexanone via Catalytic Hydrogenation

This protocol is adapted from the work of Culver, J. P., et al. (2009)[2].

Experimental Workflow:

Materials:

-

2,6-dibenzylidenecyclohexanone

-

Ethyl acetate

-

10% Palladium on carbon

-

Ammonium formate

-

Chloroform

-

Hexane

-

Methanol

Procedure:

-

Dissolve 2,6-dibenzylidenecyclohexanone in ethyl acetate.

-

To this solution, add 10% palladium on carbon catalyst followed by ammonium formate.

-

Reflux the resulting mixture.

-

After the reaction is complete, filter the hot mixture.

-

Evaporate the solvent from the filtrate under vacuum.

-

Add chloroform to the residue to precipitate any remaining excess ammonium formate.

-

Filter the mixture to remove the precipitate.

-

Subject the resulting residue to flash chromatography using a solvent system of 50:1 hexane-ethyl acetate for purification.

-

Evaporate the solvent from the purified fraction to dryness.

-

Crystallize the crude product from methanol to yield colorless crystals of cis-2,6-dibenzylcyclohexanone.

A separate synthesis route has been reported with a high yield, involving the reaction of cyclohexanone and benzyl alcohol in the presence of a ruthenium catalyst and potassium hydroxide in toluene at 120°C for 3 hours.[1]

Spectral Data

Infrared (IR) Spectroscopy of 2,6-Dibenzylidenecyclohexanone

The IR spectrum of 2,6-dibenzylidenecyclohexanone is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~1660 | C=O stretching (conjugated ketone) |

| ~1600 | C=C stretching (aromatic and vinylic) |

| ~3050 | C-H stretching (aromatic and vinylic) |

| ~2930 | C-H stretching (aliphatic) |

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film).

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,6-Dibenzylidenecyclohexanone

¹H NMR:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | s | 2H | Vinylic protons (-CH=) |

| ~7.4 | m | 10H | Aromatic protons |

| ~2.9 | t | 4H | Allylic CH₂ protons in the cyclohexanone ring |

| ~1.8 | p | 2H | CH₂ proton in the cyclohexanone ring |

¹³C NMR:

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (ketone) |

| ~136 | Vinylic carbons (-CH=) |

| ~128-135 | Aromatic carbons |

| ~28 | Allylic CH₂ carbons in the cyclohexanone ring |

| ~23 | CH₂ carbon in the cyclohexanone ring |

Mass Spectrometry (MS) of 2,6-Dibenzylidenecyclohexanone

The electron ionization mass spectrum of 2,6-dibenzylidenecyclohexanone would be expected to show a molecular ion peak (M⁺) at m/z 274, corresponding to its molecular weight.

Potential Biological Activity

There is a lack of specific biological activity data for this compound in the current literature. However, the biological profiles of related saturated and unsaturated cyclohexanone derivatives can provide insights into its potential therapeutic applications.

Antimicrobial Activity

Derivatives of 2,6-disubstituted cyclohexanones have been investigated for their antimicrobial properties. For instance, novel 2,6-diundecylidenecyclohexan-1-one derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3] Additionally, certain 2-aryliden-6-furfuryliden cyclohexanones have demonstrated moderate to high antistaphylococcal activity.[4] These findings suggest that the 2,6-disubstituted cyclohexanone scaffold could be a valuable template for the development of new antimicrobial agents. The specific nature of the substituents at the 2 and 6 positions plays a crucial role in determining the spectrum and potency of antimicrobial action.

Cytotoxic and Anticancer Activity

The unsaturated counterparts, 2,6-dibenzylidenecyclohexanone and its derivatives, have been the subject of numerous studies for their potential as anticancer agents. These compounds, often referred to as chalcone analogs, have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival. Given that some saturated cyclohexanone derivatives have also demonstrated cytotoxic potential, it is plausible that this compound could exhibit similar activities, although likely through different mechanisms due to the absence of the reactive α,β-unsaturated ketone moiety.

Logical Relationships and Future Directions

The current state of knowledge on this compound is summarized in the following diagram, highlighting the available information and the significant data gaps.

Future research should focus on:

-

Detailed Synthesis and Characterization: Elucidating and publishing detailed experimental protocols for both cis and trans isomers, accompanied by comprehensive spectral characterization (¹H NMR, ¹³C NMR, IR, and MS).

-

Biological Screening: Conducting a thorough evaluation of the antimicrobial and cytotoxic activities of purified isomers of this compound to determine its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives with substitutions on the benzyl rings to establish clear SARs.

-

Computational Modeling: Utilizing molecular modeling techniques to predict the binding of this compound to potential biological targets and to understand the influence of its stereochemistry on its activity.

Conclusion

This compound (CAS: 36040-03-6) is a structurally interesting molecule with potential for further investigation in medicinal chemistry and materials science. This guide has consolidated the currently available information, including a detailed synthesis protocol for the cis-isomer and predicted physicochemical properties. However, the significant lack of experimental spectral and biological data underscores the need for further research to fully characterize this compound and explore its potential applications. The information provided herein serves as a foundational resource to stimulate and guide future studies on this and related substituted cyclohexanones.

References

An In-depth Technical Guide to the Isomers of 2,6-Dibenzylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibenzylcyclohexanone is a disubstituted cyclohexanone with a molecular formula of C₂₀H₂₂O. The presence of two stereocenters at the 2 and 6 positions gives rise to diastereomers: cis and trans isomers. These isomers, possessing distinct three-dimensional arrangements of the benzyl groups relative to the cyclohexanone ring, can exhibit different physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the isomers of this compound, including their synthesis, separation, characterization, and potential biological significance, with a focus on experimental details and data for researchers in drug discovery and development.

Stereoisomers of this compound

The two primary stereoisomers of this compound are the cis and trans diastereomers. In the cis isomer, the two benzyl groups are on the same side of the cyclohexanone ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers can also exist as a pair of enantiomers.

Synthesis of Isomers

The synthesis of this compound isomers typically starts from its unsaturated precursor, 2,6-dibenzylidenecyclohexanone. The stereochemical outcome of the reduction of the exocyclic double bonds is the key to selectively obtaining the cis or trans isomer.

Synthesis of cis-2,6-Dibenzylcyclohexanone

A common method for the synthesis of the cis isomer involves the catalytic hydrogenation of 2,6-dibenzylidenecyclohexanone.

Experimental Protocol: Catalytic Hydrogenation for cis-Isomer

-

Materials: 2,6-dibenzylidenecyclohexanone, Palladium on carbon (10% Pd/C), Methanol, Ammonium formate.

-

Procedure:

-

A mixture of 2,6-dibenzylidenecyclohexanone (1.0 g, 3.65 mmol), 10% palladium on carbon (0.1 g), and an excess of ammonium formate (2.4 g, 38.1 mmol) is prepared in methanol (50 ml).

-

The mixture is brought to reflux and maintained for 4 hours.

-

After cooling to ambient temperature, the reaction mixture is filtered to remove the catalyst.

-

The solvent is evaporated under reduced pressure.

-

To precipitate any remaining ammonium formate, chloroform (5 ml) is added, and the mixture is filtered again.

-

The resulting residue is subjected to flash chromatography for purification.

-

The crude product is then evaporated to dryness and can be crystallized from methanol to yield cis-2,6-dibenzylcyclohexanone as a colorless crystalline solid.

-

Synthesis of trans-2,6-Dibenzylcyclohexanone

The stereoselective synthesis of the trans isomer can be achieved through more specialized catalytic systems that favor the formation of the thermodynamically more stable product. Rhodium-catalyzed asymmetric hydrogenation of 2,6-dibenzylidenecyclohexanones has been shown to produce the trans isomer with high diastereoselectivity.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation for trans-Isomer

-

Materials: 2,6-dibenzylidenecyclohexanone, Rh(COD)₂BF₄, f-spiroPhos (or a similar chiral phosphine ligand), Dichloromethane (DCM), Hydrogen gas.

-

General Procedure (adapted from related syntheses):

-

In a glovebox, a solution of Rh(COD)₂BF₄ and the chiral ligand (e.g., f-spiroPhos) in DCM is prepared and stirred to form the catalyst complex.

-

The 2,6-dibenzylidenecyclohexanone substrate is added to the catalyst solution.

-

The reaction vessel is placed in an autoclave, which is then purged and pressurized with hydrogen gas.

-

The reaction is stirred at a specified temperature and pressure until completion (monitored by TLC or GC-MS).

-

Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography to isolate the trans-2,6-dibenzylcyclohexanone. High diastereomeric ratios (up to >20:1 trans:cis) have been reported for similar reactions.[1]

-

Separation and Characterization of Isomers

The separation of the cis and trans diastereomers of this compound can be challenging due to their similar polarities. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.

Chromatographic Separation

Experimental Protocol: HPLC Separation of Diastereomers

-

Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamate), is often effective for separating diastereomers and enantiomers.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and isopropanol, is a common starting point for normal-phase chiral separations. The ratio of the solvents needs to be carefully optimized to achieve baseline separation.

-

Detection: UV detection at a wavelength where the benzyl groups absorb (around 254 nm) is suitable.

-

Optimization: A systematic screening of different chiral columns and mobile phase compositions is recommended to develop a robust separation method.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the characterization and differentiation of the cis and trans isomers.

| Spectroscopic Data | cis-2,6-Dibenzylcyclohexanone | trans-2,6-Dibenzylcyclohexanone |

| ¹H NMR (CDCl₃, ppm) | Data not yet fully available in literature. | Data not yet fully available in literature. |

| ¹³C NMR (CDCl₃, ppm) | Data not yet fully available in literature. | Data not yet fully available in literature. |

| IR (KBr, cm⁻¹) | Characteristic C=O stretch expected around 1710 cm⁻¹. | Characteristic C=O stretch expected around 1710 cm⁻¹. |

Note: Specific, experimentally verified NMR data for both pure isomers is currently limited in publicly available literature. The table will be updated as more data becomes available.

Biological Activity and Signaling Pathways

While the biological activities of this compound isomers are not extensively studied, their precursor, 2,6-dibenzylidenecyclohexanone, and other related α,β-unsaturated ketones have shown interesting biological effects, including cytotoxic and anti-inflammatory properties.

Cytotoxicity

Derivatives of 2,6-bis(benzylidene)cyclohexanone have demonstrated cytotoxic activity against various cancer cell lines. For instance, asymmetrical derivatives have been tested against MDA-MB 231, MCF-7, and SK-N-MC cell lines using the MTT assay.[2] The mechanism of cytotoxicity is believed to be related to the presence of the α,β-unsaturated ketone moiety, which can act as a Michael acceptor.

Inhibition of the NF-κB Signaling Pathway

The α,β-unsaturated ketone functionality present in the precursor, 2,6-dibenzylidenecyclohexanone, is a known pharmacophore for the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This pathway is a key regulator of inflammation, and its dysregulation is implicated in various diseases, including cancer.

The proposed mechanism of inhibition involves the covalent modification of critical cysteine residues in proteins of the NF-κB pathway, such as the IκB kinase (IKK) complex, by Michael addition. This covalent modification can disrupt the downstream signaling cascade that leads to the activation of NF-κB.

Below is a diagram illustrating the general workflow for the synthesis and separation of this compound isomers and a diagram of the proposed NF-κB inhibition pathway.

Conclusion

The isomers of this compound represent an interesting scaffold for further investigation in medicinal chemistry and drug development. The ability to selectively synthesize the cis and trans isomers opens the door to a more detailed exploration of their structure-activity relationships. While current research has focused more on the biological activities of the unsaturated precursor, 2,6-dibenzylidenecyclohexanone, the distinct conformational properties of the saturated cis and trans isomers of this compound may lead to unique biological profiles. Further research is warranted to fully elucidate their spectroscopic properties, develop robust separation protocols, and explore their potential as modulators of biological pathways such as NF-κB signaling. This guide provides a foundational framework for researchers to build upon in their exploration of these intriguing molecules.

References

- 1. Access to chiral 3-benzylchromanones and 2,6-disubstituted cyclohexanones via Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene chromanones/cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Natural and synthetic α,β-unsaturated carbonyls for NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 2,6-Dibenzylcyclohexanone Derivatives and Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives and analogs of 2,6-dibenzylcyclohexanone are emerging as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. These synthetic molecules, often structurally related to natural compounds like curcumin, are being extensively investigated for their therapeutic potential, particularly in the realm of oncology. Their core structure, featuring a central cyclohexanone ring flanked by two benzylidene moieties, provides a versatile scaffold for chemical modification, allowing for the fine-tuning of their pharmacological properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of these promising compounds, with a focus on their anticancer activities.

Synthesis of this compound Derivatives

The primary synthetic route to 2,6-bis(benzylidene)cyclohexanone derivatives is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of a cyclohexanone with two equivalents of a substituted benzaldehyde.

General Experimental Protocol: Synthesis of (2E,6E)-2,6-Bis(3-bromo-4-hydroxy-5-methoxybenzylidene)cyclohexanone

A representative protocol for the synthesis of a 2,6-bis(benzylidene)cyclohexanone derivative is as follows:

-

A mixture of 3-bromo-4-hydroxy-5-methoxybenzaldehyde (0.01 mol) and cyclohexanone (0.005 mol) is dissolved in glacial acetic acid (10 ml).

-

The solution is saturated with anhydrous hydrogen chloride.

-

The reaction mixture is heated in a water bath at 25–30 °C for 2 hours.

-

After standing for 2 days, the mixture is treated with cold water.

-

The resulting yellow solid is filtered and recrystallized from a mixture of acetic acid and water (1:1) to yield the pure product.[1]

Characterization of the synthesized compounds is typically performed using techniques such as 1H NMR, 13C NMR, mass spectrometry, and FT-IR.[1]

In Vitro Biological Activity: Cytotoxicity Screening

The anticancer potential of this compound derivatives is primarily evaluated through in vitro cytotoxicity assays against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay

A general protocol for the MTT assay is as follows:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Quantitative Cytotoxicity Data

The following table summarizes the reported IC50 values of various this compound derivatives against different cancer cell lines.

| Compound | Derivative Substituents | Cell Line | IC50 (µM) | Reference |

| 1 | 2,6-bis(4-nitrobenzylidene) | A549 (Lung) | 0.48 mM | [2] |

| 2 | 2,6-bis(2-fluorobenzylidene) | HaCaT (Keratinocytes) | 4.91 | [3] |

| 3 | 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene) | MDA-MB-231 (Breast) | Not specified | [4][5] |

| 4 | 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene) | MCF-7 (Breast) & SK-N-MC (Neuroblastoma) | Not specified | [4][5] |

| 5 | 2,6-bis(benzylidene) with various aryl substituents | P388 & L1210 (Murine Leukemia), Molt 4/C8 & CEM (Human T-lymphocytes) | Varied | [6] |

| 6 | 2,6-bis(arylidene) with various aryl substituents | P388 (Murine Leukemia) | Varied | [6] |

Mechanism of Action: Signaling Pathway Modulation

A growing body of evidence suggests that this compound derivatives exert their anticancer effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and inflammation. One of the primary targets identified is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Several this compound derivatives have been shown to inhibit the activation of NF-κB.[3]

The canonical NF-κB signaling pathway is initiated by various stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and activate the transcription of its target genes.

Caption: Proposed mechanism of NF-κB pathway inhibition.

While the exact molecular target within the pathway is still under investigation for many derivatives, it is hypothesized that they may inhibit the activity of IKK or the proteasome, thereby preventing IκBα degradation and subsequent NF-κB activation.

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery and development of novel this compound derivatives as potential therapeutic agents follow a structured experimental workflow.

Caption: A typical experimental workflow for drug discovery.

Analogs of this compound

The exploration of structurally related analogs has further expanded the therapeutic potential of this class of compounds.

-

2,6-Diphenyl Piperidines: These nitrogen-containing heterocyclic analogs have also been synthesized and investigated for their biological activities. The introduction of the nitrogen atom in the six-membered ring can significantly alter the physicochemical properties and biological targets of the compounds.

-

1-Indanones: These are bicyclic analogs where the cyclohexanone ring is fused to a benzene ring. These rigid structures have shown a broad range of biological activities, including anticancer effects.

Conclusion and Future Directions

This compound derivatives and their analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. The straightforward synthesis, coupled with their potent and often selective cytotoxicity against cancer cells, makes them attractive candidates for further investigation. Future research should focus on elucidating the precise molecular targets and mechanisms of action, optimizing the lead compounds to improve their efficacy and pharmacokinetic profiles, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this chemical scaffold is likely to yield new and effective treatments for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. revues.imist.ma [revues.imist.ma]

Spectroscopic Analysis of 2,6-Disubstituted Cyclohexanones: A Technical Overview

Introduction

Distinction between 2,6-Dibenzylcyclohexanone and 2,6-Dibenzylidenecyclohexanone

It is crucial to differentiate between this compound and 2,6-dibenzylidenecyclohexanone. The former contains two benzyl groups attached to the cyclohexanone ring via single bonds, resulting in a saturated linkage. In contrast, the latter features two benzylidene groups connected by double bonds, creating an α,β-unsaturated ketone system. This structural difference significantly influences their respective spectroscopic properties.

Spectroscopic Data of (2E,6E)-2,6-Dibenzylidenecyclohexanone

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (2E,6E)-2,6-dibenzylidenecyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for (2E,6E)-2,6-Dibenzylidenecyclohexanone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.84 | s | 2H | Vinylic protons |

| 7.50 | d | 4H | Aromatic protons (ortho) |

| 7.44 | t | 4H | Aromatic protons (meta) |

| 7.39 – 7.34 | m | 2H | Aromatic protons (para) |

| 3.02 – 2.89 | m | 4H | Allylic protons on cyclohexanone ring (C3 and C5) |

| 1.82 | dt | 2H | Methylene protons on cyclohexanone ring (C4) |

Table 2: ¹³C NMR Spectroscopic Data for (2E,6E)-2,6-Dibenzylidenecyclohexanone

| Chemical Shift (δ) ppm | Assignment |

| 190.41 | Carbonyl carbon (C=O) |

| 136.96 | Vinylic carbons |

| 136.23 | Aromatic carbons (quaternary) |

| 136.01 | Aromatic carbons (quaternary) |

| 130.39 | Aromatic carbons (CH) |

| 128.61 | Aromatic carbons (CH) |

| 128.41 | Aromatic carbons (CH) |

| 28.48 | Allylic carbons on cyclohexanone ring (C3 and C5) |

| 23.04 | Methylene carbon on cyclohexanone ring (C4) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for (2E,6E)-2,6-Dibenzylidenecyclohexanone

| Wavenumber (cm⁻¹) | Assignment |

| 2915 | C-H stretching (aliphatic) |

| 1659.35 | C=O stretching (conjugated ketone) |

| 1596.92 | C=C stretching (aromatic and vinylic) |

| 1267.39 | C-H bending |

| 1153.86 | C-O stretching |

| 817.10 | C-H out-of-plane bending (aromatic) |

| 520.97 | Skeletal vibrations |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for (2E,6E)-2,6-Dibenzylidenecyclohexanone

| m/z | Interpretation |

| 274 | Molecular ion [M]⁺ |

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and tetramethylsilane (TMS) is used as an internal standard.

IR Spectroscopy

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

Mass Spectrometry

Mass spectra are generally acquired using an electron ionization (EI) source coupled with a mass analyzer. The sample is introduced into the instrument, ionized, and the resulting fragments are detected.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Mechanism of Action of 2,6-Dibenzylcyclohexanone and its Analogs

Disclaimer: Direct research on the specific mechanism of action of 2,6-Dibenzylcyclohexanone is limited. This guide provides a detailed overview of the known mechanisms of closely related analogs, primarily focusing on 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone (BHMC), a synthetic curcuminoid analog, to infer a potential mechanism for the core this compound scaffold.

Core Biological Activity: Anti-inflammatory Effects

Derivatives of the 2,6-dibenzylidenecyclohexanone scaffold have demonstrated significant anti-inflammatory properties. A key analog, BHMC, has been shown to suppress the synthesis of various proinflammatory mediators.[1] The primary mechanism behind this activity involves the inhibition of crucial intracellular signaling pathways that regulate the inflammatory response.

Inhibition of MAPK Signaling Pathways

A major mechanism of action for BHMC is the dose-dependent inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK (c-Jun N-terminal kinase), and ERK1/2 (extracellular signal-regulated kinases 1/2).[1] This inhibition is observed through the reduced phosphorylation of their downstream transcription factors: ATF-2, c-Jun, and Elk-1, respectively. The collective inhibition of these transcription factors leads to a complete abolishment of AP-1 (Activator protein-1) DNA binding, a critical step in the transcription of pro-inflammatory genes.[1]

Molecular docking experiments have suggested that BHMC can fit into the highly conserved hydrophobic pocket of the p38 MAP kinase, indicating a potential direct binding interaction.[1]

Modulation of the NF-κB Pathway

BHMC has also been shown to affect the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. At a concentration of 12.5μM, BHMC inhibited the nuclear translocation of the p65 subunit of NF-κB and its subsequent binding to DNA.[1] However, it did not alter the phosphorylation of JNK, ERK1/2, and STAT-1 at this concentration, suggesting a more pronounced effect on the p38 pathway.[1]

Other Potential Mechanisms

Derivatives of 2,6-dibenzylidenecyclohexanone have been investigated for other biological activities, suggesting a broader range of potential mechanisms:

-

Enzyme Inhibition: Certain monocarbonyl curcumin analogues, which share the dibenzylidene-cyclohexanone scaffold, have shown inhibitory activity against human glutathione transferase P1-1 (hGSTP1-1), acting as non-competitive/mixed-type inhibitors.[2]

-

Anticancer Activity: Asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including MDA-MB 231, MCF-7, and SK-N-MC.[3]

-

Nitric Oxide Inhibition: A series of 2,6-bisbenzylidenecyclohexanone derivatives demonstrated significant nitric oxide (NO) inhibitory activity in IFN-γ/LPS-activated RAW 264.7 cells.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data for various 2,6-dibenzylidenecyclohexanone derivatives.

| Compound/Derivative | Assay | Target/Cell Line | IC50 Value | Reference |

| BHMC | NF-κB DNA Binding Inhibition | U937 Monocytes | 12.5 µM | [1] |

| (DM96) | hGSTP1-1 Inhibition | DU-145 (prostate cancer) | 8.60 ± 1.07 µM | [2] |

| Other hGSTP1-1 Inhibitors | hGSTP1-1 Inhibition | DU-145 (prostate cancer) | 44.59–48.52 µM | [2] |

| Compound 8 | NO Inhibition | RAW 264.7 cells | 6.68 ± 0.16 µM | [4] |

| Compound 9 | NO Inhibition | RAW 264.7 cells | 6.09 ± 0.46 µM | [4] |

| Compound 11a | NO Inhibition | RAW 264.7 cells | 6.84 ± 0.12 µM | [4] |

| Compound 11 | DPPH Radical Scavenging | - | 13.27 ± 1.78 µM | [4] |

Experimental Protocols

A general methodology for investigating the inhibitory effects of this compound analogs on signaling pathways is outlined below.

Experimental Workflow for Assessing MAPK and NF-κB Inhibition

1. Cell Culture and Treatment:

-

Human monocytic U937 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Cells are pre-treated with varying concentrations of the test compound (e.g., BHMC) for a specified duration (e.g., 1 hour).

-

Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

2. Nuclear Extraction and Western Blotting:

-

After stimulation, nuclear and cytoplasmic extracts are prepared from the cell lysates.

-

Protein concentrations are determined using a standard assay (e.g., Bradford assay).

-

For Western blotting, equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated and total forms of p38, JNK, ERK, and p65 NF-κB.

-

Blots are then incubated with appropriate secondary antibodies and visualized using a chemiluminescence detection system.

3. Electrophoretic Mobility Shift Assay (EMSA):

-

To assess DNA binding activity of AP-1 and NF-κB, nuclear extracts are incubated with radiolabeled double-stranded oligonucleotide probes containing the consensus binding sites for these transcription factors.

-

The protein-DNA complexes are then resolved on a non-denaturing polyacrylamide gel.

-

The gel is dried and exposed to X-ray film to visualize the DNA-binding activity. A reduction in the shifted band in the presence of the test compound indicates inhibition of DNA binding.

4. Molecular Docking:

-

Computational molecular docking studies can be performed to predict the binding mode of the compound with its putative protein target (e.g., p38 MAP kinase).

-

The crystal structure of the protein is obtained from a protein data bank.

-

The 3D structure of the ligand (e.g., BHMC) is generated and energy-minimized.

-

Docking simulations are run to identify the most favorable binding poses and interactions within the protein's active site.

Conclusion

References

- 1. The effects of a synthetic curcuminoid analogue, 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone on proinflammatory signaling pathways and CLP-induced lethal sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 2,6-Dibenzylcyclohexanone Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 2,6-dibenzylidenecyclohexanone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. These synthetic analogs of curcumin, a natural compound known for its therapeutic properties, have been extensively studied and modified to enhance their potency and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the antimicrobial, anti-inflammatory, and cytotoxic activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Antimicrobial Activity

Derivatives of 2,6-dibenzylidenecyclohexanone have demonstrated notable efficacy against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungi.[1][2] The antimicrobial potential of these compounds is often attributed to their unique chemical structure.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for selected 2,6-dibenzylidenecyclohexanone derivatives against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone (A146) | E. coli | 50 | 50 | [3] |

| S. aureus | 50 | 50 | [3] | |

| E. faecalis | 50 | 50 | [3] | |

| 2,6-di(4-fluorobenzylidene)cyclohexanone (3a) | α-glucosidase inhibition | IC50 = 96.3±0.51 µM | - | [4] |

| (2E,6E)‐2,6‐bis({[4‐(trifluoromethyl)phenyl]methylidene})cyclohexanone (3b) | Antileishmanial | IC50 = 7.92±1.3 µg/mL | - | [4] |

Experimental Protocol: Microdilution Method for Antibacterial Susceptibility Testing

The antibacterial activity of 2,6-dibenzylidenecyclohexanone derivatives is commonly determined using the microdilution method.[3]

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of test compounds against pathogenic bacteria.

Materials:

-

Test compounds (2,6-dibenzylidenecyclohexanone derivatives)

-

Bacterial strains (e.g., K. pneumonia, E. coli, S. aureus, B. subtilis, E. faecalis)[3]

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured in MHB overnight at 37°C. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of Test Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in the wells of a 96-well plate to obtain a range of concentrations (e.g., 6.25 to 100 µg/mL).[3]

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

-

Controls: Positive controls (wells with bacteria and no compound) and negative controls (wells with broth only) are included.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

-

MBC Determination: To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto nutrient agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.

Anti-inflammatory Activity

Several 2,6-bis(benzylidene)cyclohexanone derivatives have been synthesized and evaluated for their anti-inflammatory properties.[5][6] These compounds have shown the potential to inhibit key inflammatory mediators.

Quantitative Anti-inflammatory Data

The following table presents the half-maximal inhibitory concentration (IC50) values of selected derivatives against cyclooxygenase (COX) enzymes and nitric oxide (NO) production.

| Compound | Assay | IC50 Value | Reference |

| 2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanone | Cyclooxygenase Inhibition | 13.53 µM | [6] |

| 2,6-bis-(3'-Bromo, 4'-methoxybenzylidene)-cyclohexanone | Cyclooxygenase Inhibition | 11.56 µM | [6] |

| 2,6-bis-(3',4'-dimethoxybenzylidene)-cyclohexanone | Cyclooxygenase Inhibition | 20.52 µM | [6] |

| Compound 8 | NO Inhibition in IFN-γ/LPS-activated RAW 264.7 cells | 6.68 ± 0.16 μM | [5] |

| Compound 9 | NO Inhibition in IFN-γ/LPS-activated RAW 264.7 cells | 6.09 ± 0.46 μM | [5] |

| Compound 11a | NO Inhibition in IFN-γ/LPS-activated RAW 264.7 cells | 6.84 ± 0.12 μM | [5] |

| L-NAME (Control) | NO Inhibition in IFN-γ/LPS-activated RAW 264.7 cells | 26.21 ± 1.64 µM | [5] |

| Curcumin (Control) | NO Inhibition in IFN-γ/LPS-activated RAW 264.7 cells | 21.58 ± 2.06 µM | [5] |

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.[7]

Objective: To evaluate the in vivo anti-inflammatory effect of 2,6-dibenzylidenecyclohexanone derivatives.

Materials:

-

Test compounds

-

Carrageenan (1% solution)

-

Rats (e.g., Wistar or Sprague-Dawley)

-

Pletysmometer

Procedure:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compound is administered orally to the rats. A control group receives the vehicle only.

-

Induction of Inflammation: One hour after compound administration, 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[7]

-

Measurement of Paw Volume: The volume of the inflamed paw is measured using a plethysmometer at regular intervals (e.g., every hour for 5 hours) after the carrageenan injection.[7]

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. Statistical analysis is performed to determine the significance of the anti-inflammatory effect.

Signaling Pathway: NF-κB Mediated Inflammation

A synthetic curcuminoid analog, (2E,6E)-2,6-bis(2-(trifluoromethyl)benzylidene)cyclohexanone (C66), has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.[8]

Cytotoxic Activity

Numerous asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[9][10][11]

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity (CC50 or IC50 values) of selected derivatives against different human cancer cell lines.

| Compound | Cell Line | IC50/CC50 Value | Reference |

| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone (5d) | MDA-MB-231 (Breast Cancer) | Most potent in series | [9] |

| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanone (5j) | MCF-7 (Breast Cancer) | Most potent in series | [9] |

| SK-N-MC (Neuroblastoma) | Most potent in series | [9] | |

| 2,6-bis(4-Hydroxy-3-Methoxybenzylidene) cyclohexane (BHMC) | HepG2 (Liver Cancer) | - | [11] |

| 2,6-bisdifurfurylidene cyclohexanone (DFC) | Colorectal Cancer Cells | ~82 μM | [12] |

| 2,6-bis(2,6-dichlorobenzylidene) cyclohexanone (DCC) | Colorectal Cancer Cells | ~10 μM | [12] |

| 2,6-di(4-fluorobenzylidene)cyclohexanone (3a) | PC3 (Prostate Cancer) | Cytotoxic effects observed | [4] |

| HeLa (Cervical Cancer) | Cytotoxic effects observed | [4] | |

| MCF-7 (Breast Cancer) | Cytotoxic effects observed | [4] | |

| (2E,6E)‐2,6‐bis({[4‐(trifluoromethyl)phenyl]methylidene})cyclohexanone (3b) | PC3 (Prostate Cancer) | Cytotoxic effects observed | [4] |

| HeLa (Cervical Cancer) | Cytotoxic effects observed | [4] | |

| MCF-7 (Breast Cancer) | Cytotoxic effects observed | [4] | |

| 2-benzylidene-6-(nitrobenzylidene)cyclohexanones (Series 1-3) | HSC-2, HSC-4 (Oral Squamous Cell Carcinoma) | Low micromolar range | [10] |

| HL-60 (Promyelocytic Leukemia) | Low micromolar range | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Objective: To determine the in vitro cytotoxic activity of 2,6-dibenzylidenecyclohexanone derivatives against cancer cell lines.

Materials:

-

Test compounds

-

Human cancer cell lines (e.g., MDA-MB-231, MCF-7, SK-N-MC)[9]

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

Conclusion

The 2,6-dibenzylidenecyclohexanone framework has proven to be a versatile template for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant antimicrobial, anti-inflammatory, and cytotoxic activities. The provided data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of new and more effective derivatives. Further research into the structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of potent drug candidates based on this promising scaffold.

References

- 1. Synthesis and Antimicrobial Activity of Novel 2,6-diundecylidenecyclohexan-1-one Derivatives [ejchem.journals.ekb.eg]

- 2. Synthesis and antimicrobial activity of a cyclohexanone derivative. [wisdomlib.org]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]

- 8. A Synthetic Curcuminoid Analog, (2 E,6 E)-2,6-bis(2-(trifluoromethyl)benzylidene)cyclohexanone, Ameliorates Impaired Wound Healing in Streptozotocin-Induced Diabetic Mice by Increasing miR-146a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, characterization, quantum mechanical calculations and biomedical docking studies on curcumin analogs: 2, 6-(Difurfurylidene) cyclohexanone and 2, 6 – Bis (2,6-Dichloro Benzylidene) Cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Toxicology and Safety Information for 2,6-Dibenzylcyclohexanone

Version: 1.0

Disclaimer

Executive Summary

This technical guide provides a summary of the available toxicology and safety information for 2,6-Dibenzylcyclohexanone (CAS No. 36040-03-6). Due to a significant lack of direct experimental data for this specific compound, this guide employs a read-across approach, leveraging data from the structurally related compounds 2-benzylcyclohexanone and the parent molecule, cyclohexanone. This document outlines potential hazards, provides available quantitative data in a structured format, and details standard experimental protocols for key toxicological endpoints. The aim is to offer a preliminary safety assessment to guide handling and future research.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₂₀H₂₂O. It is a derivative of cyclohexanone featuring two benzyl groups attached to the 2 and 6 positions of the cyclohexanone ring. Its specific applications and biological activities are not extensively documented in publicly accessible literature. Given its chemical structure, an evaluation of its potential toxicological profile is crucial for safe handling and for any consideration in research and development.

Toxicological Data (Read-Across Approach)

A thorough search of scientific literature and toxicological databases revealed no specific experimental studies on the toxicity of this compound. Therefore, a read-across approach has been adopted, utilizing data from 2-benzylcyclohexanone and cyclohexanone to infer potential hazards.

Analogue Selection

-

2-Benzylcyclohexanone (CAS No. 946-33-8): This compound is a close structural analogue, containing one of the key structural motifs of the target compound.

-

Cyclohexanone (CAS No. 108-94-1): As the parent cyclic ketone, its toxicological profile provides baseline information for the core ring structure.

Quantitative Toxicity Data for Analogue Compounds

The following tables summarize the available quantitative toxicity data for the selected analogue compounds.

Table 1: Acute Toxicity Data

| Compound | Test | Species | Route | Value | Reference |

| Cyclohexanone | LD50 | Rat | Oral | 1535 mg/kg | [1] |

| Cyclohexanone | LC50 | Rat | Inhalation | 8000 ppm (4h) | [2] |

| Cyclohexanone | LD50 | Rabbit | Dermal | 948 mg/kg | [1] |

Table 2: Irritation Data

| Compound | Test | Species | Result | Reference |

| 2-Benzylcyclohexanone | Skin Irritation | - | Causes skin irritation (GHS Category 2) | [3][4] |

| 2-Benzylcyclohexanone | Eye Irritation | - | Causes serious eye irritation (GHS Category 2) | [3][4] |

| Cyclohexanone | Skin Irritation | Rabbit | Irritating to skin | [5] |

| Cyclohexanone | Eye Irritation | Rabbit | Causes serious eye damage | [1] |

Table 3: Genotoxicity Data

| Compound | Test | Result | Reference |

| Cyclohexanone | Ames Test | Negative | [1] |

| Benzyl Alcohol (related moiety) | Comet Assay | Genotoxic at certain concentrations |

Table 4: Other Toxicity Data

| Compound | Test | Species | Route | NOAEL | Effect | Reference |

| Cyclohexanone | Subacute Inhalation | Mouse | Inhalation | >250 ppm | No adverse effects observed | [6][7] |

Hazard Identification and Preliminary Safety Assessment of this compound

Based on the read-across from analogue data, the following potential hazards for this compound should be considered:

-

Acute Toxicity: While no data exists for this compound, the moderate acute toxicity of cyclohexanone suggests that the target compound may also be harmful if swallowed, inhaled, or in contact with skin.

-

Skin and Eye Irritation: Both 2-benzylcyclohexanone and cyclohexanone are skin and eye irritants.[3][4][5] Therefore, it is highly probable that this compound is also a skin and eye irritant.

-

Respiratory Irritation: 2-Benzylcyclohexanone is reported to cause respiratory irritation.[3] This suggests a similar potential for this compound.

-

Genotoxicity: Cyclohexanone was negative in the Ames test.[1] However, some benzyl derivatives have shown genotoxic potential. Therefore, the genotoxic potential of this compound cannot be ruled out without experimental data.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, that would be appropriate for evaluating the safety of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Principle: This method is a stepwise procedure using a small number of animals to classify a substance for its acute oral toxicity.[8][9] The procedure uses defined doses and the results are interpreted based on mortality and morbidity.[8]

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (usually females) are used.[8]

-

Housing and Feeding: Animals are housed individually with controlled temperature and lighting. Standard laboratory diet and water are provided ad libitum, with a brief fasting period before dosing.[10]

-

Dose Administration: The test substance is administered orally by gavage in a single dose.[10] The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[9]

-

Procedure: A stepwise procedure is used, with each step involving three animals. The outcome of each step (mortality or survival) determines the next step:

-

If mortality is observed, the dose for the next step is lowered.

-

If no mortality is observed, the dose for the next step is increased.

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]

-

Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) for chemical classification.[9]

Bacterial Reverse Mutation Test - Ames Test (OECD 471)

Principle: This in vitro assay is used to detect gene mutations. It uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid, meaning they cannot synthesize it.[11][12] The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[11][12]

Methodology:

-

Bacterial Strains: At least five strains are typically used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).[13]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[13]

-

Procedure:

-

Dose Levels: At least five different concentrations of the test substance are used.[14]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[14]

-

Data Analysis: The number of revertant colonies is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants over the negative control.[13]

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD 431)

Principle: This in vitro test uses a reconstructed human epidermis model to identify corrosive chemicals.[15][16] Corrosive substances are able to penetrate the stratum corneum and are cytotoxic to the underlying cells.[16] Cell viability is measured to determine the corrosive potential.[15][17]

Methodology:

-

Test System: A commercially available, validated reconstructed human epidermis model is used.[17]

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.[16]

-

The tissue is exposed to the substance for specific time points (e.g., 3 minutes and 1 hour).

-

-

Cell Viability Assessment: After exposure, the tissue is rinsed and incubated with a vital dye such as MTT. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.[17]

-

Data Analysis: A substance is identified as corrosive if the cell viability falls below a certain threshold at a specified time point. The method can also help to sub-categorize corrosive materials.[15]

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

Principle: The LLNA is an in vivo method that assesses the potential of a substance to cause skin sensitization by measuring the proliferation of lymphocytes in the lymph nodes draining the site of application.[18][19]

Methodology:

-

Test Animals: Mice (typically female CBA/J strain) are used.[19]

-

Procedure:

-

The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.[18]

-

On day 5, a solution of ³H-methyl thymidine is injected intravenously.

-

-

Measurement: On day 6, the draining auricular lymph nodes are excised, and the incorporation of ³H-methyl thymidine is measured by scintillation counting.[18]

-

Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is generally considered a sensitizer if the SI is 3 or greater.[19]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships in the read-across approach and a general workflow for toxicological testing.

Caption: Logical workflow for the read-across safety assessment of this compound.

Caption: A general experimental workflow for the toxicological evaluation of a chemical substance.

Conclusion and Recommendations

There is a critical lack of publicly available toxicological data for this compound. The read-across analysis from 2-benzylcyclohexanone and cyclohexanone suggests that this compound should be handled with care, assuming it to be a skin, eye, and respiratory irritant, and potentially harmful via acute exposure. The genotoxic potential remains uncertain.

It is strongly recommended that experimental toxicological studies, following established OECD guidelines, be conducted on this compound to determine its definitive safety profile before any large-scale use or application in drug development. Initial studies should focus on in vitro assessments for genotoxicity and skin corrosion/irritation, followed by in vivo acute toxicity and skin sensitization studies if warranted.

References

- 1. jcia-bigdr.jp [jcia-bigdr.jp]

- 2. nj.gov [nj.gov]

- 3. 2-Benzylcyclohexan-1-one | C13H16O | CID 98945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Benzylcyclohexanone = 97 946-33-8 [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Subacute Inhalation Toxicity of Cyclohexanone in B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Subacute Inhalation Toxicity of Cyclohexanone in B6C3F1 Mice. | University of Kentucky College of Arts & Sciences [mcl.as.uky.edu]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 11. nib.si [nib.si]

- 12. enamine.net [enamine.net]

- 13. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. oecd.org [oecd.org]

- 17. scantox.com [scantox.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. ftp.cdc.gov [ftp.cdc.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of 2,6-Dibenzylidenecyclohexanone via Claisen-Schmidt Condensation

Introduction

The Claisen-Schmidt condensation is a versatile and fundamental carbon-carbon bond-forming reaction in organic chemistry. It is a type of crossed-aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1][2] This reaction is widely employed for the synthesis of α,β-unsaturated ketones, known as chalcones. Specifically, α,α'-bis-(substituted-benzylidene)-cycloalkanones are a class of compounds synthesized via this method that have garnered significant attention for their potential biological activities.[3]

This document provides a detailed protocol for the synthesis of 2,6-dibenzylidenecyclohexanone from cyclohexanone and benzaldehyde using a highly efficient, solvent-free Claisen-Schmidt condensation method.

Experimental Workflow

The overall experimental process is streamlined for efficiency and high yield, involving the mixing and grinding of reactants, followed by a simple work-up and purification procedure.

Caption: High-level workflow for the synthesis of 2,6-dibenzylidenecyclohexanone.

Detailed Experimental Protocol